2-(Phenyl(tosyl)phosphino)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenyl(tosyl)phosphino)aniline is an organophosphorus compound that features a phosphine group attached to an aniline ring, with a phenyl group and a tosyl group (p-toluenesulfonyl) attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl(tosyl)phosphino)aniline typically involves the reaction of aniline derivatives with phosphine reagents. One common method involves the reaction of 2-(diphenylphosphino)aniline with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Phenyl(tosyl)phosphino)aniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tosyl group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aniline derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(Phenyl(tosyl)phosphino)aniline has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to form stable complexes with metals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(Phenyl(tosyl)phosphino)aniline largely depends on its role as a ligand in catalysis. The phosphine group can coordinate to transition metals, forming stable complexes that facilitate various catalytic processes. The tosyl group can influence the electronic properties of the phosphine, thereby affecting the reactivity and selectivity of the catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)aniline: Lacks the tosyl group, which can affect its reactivity and applications.
2-(Phenylphosphino)aniline: Similar structure but without the tosyl group, leading to different electronic properties.
2-(Tosylphosphino)aniline: Contains a tosyl group but lacks the phenyl group, resulting in different steric and electronic effects.
Uniqueness
2-(Phenyl(tosyl)phosphino)aniline is unique due to the presence of both the phenyl and tosyl groups, which provide a balance of steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
915314-53-3 |
---|---|
Molecular Formula |
C19H18NO2PS |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-phenylphosphanyl]aniline |
InChI |
InChI=1S/C19H18NO2PS/c1-15-11-13-17(14-12-15)24(21,22)23(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20/h2-14H,20H2,1H3 |
InChI Key |
HPGWEJHBZQHYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)P(C2=CC=CC=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.